(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate
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Overview
Description
The compound (2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include amino acids, thiadiazoles, and pyridinium salts. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.
Medicine: It may have therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic rings These features give it distinct chemical and biological properties, setting it apart from other similar compounds
Properties
Molecular Formula |
C28H35N12O10PS4 |
---|---|
Molecular Weight |
858.9 g/mol |
IUPAC Name |
(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate |
InChI |
InChI=1S/C28H35N12O10PS4/c1-3-50-37-18(20-36-27(55-39-20)38-51(47,48)49)21(41)34-19(22(42)32-14(24(43)44)5-4-8-31-26(29)30)23-35-17(25(45)46)16(12-52-23)54-28-33-15(11-53-28)13-6-9-40(2)10-7-13/h6-7,9-11,14,19,23,35H,3-5,8,12H2,1-2H3,(H10-,29,30,31,32,34,36,38,39,41,42,43,44,45,46,47,48,49)/b37-18-/t14-,19+,23+/m0/s1 |
InChI Key |
UKDQXYXUXPNEAQ-BRPYCVDDSA-N |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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